(1,2-Dimethoxypropyl)benzene

Description

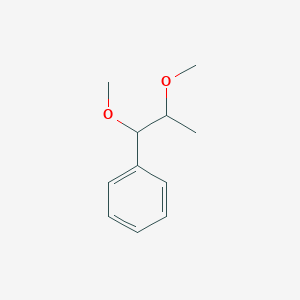

Structure

2D Structure

3D Structure

Properties

CAS No. |

42746-57-6 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

1,2-dimethoxypropylbenzene |

InChI |

InChI=1S/C11H16O2/c1-9(12-2)11(13-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |

InChI Key |

FAQDXERSGNATRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)OC)OC |

Origin of Product |

United States |

Significance and Research Context of Alkyl Dimethoxy Substituted Benzene Derivatives

Alkyl-dimethoxy-substituted benzene (B151609) derivatives are aromatic compounds characterized by a benzene ring functionalized with two methoxy (B1213986) groups (-OCH₃) and at least one alkyl group. The positions of these substituents on the benzene ring profoundly influence the molecule's electronic properties, reactivity, and steric hindrance, making them valuable intermediates and target molecules in various chemical research areas.

The dimethoxybenzene moiety, often referred to as a veratrole nucleus when the methoxy groups are ortho to each other (1,2-disubstituted), is a common structural motif in natural products and pharmacologically active compounds. The methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to specific positions. libretexts.orgmasterorganicchemistry.com The nature and position of the alkyl substituent further modulate this reactivity and can introduce chirality, a critical feature in medicinal chemistry and material science.

Research into these derivatives is often driven by their potential as building blocks for more complex molecular architectures. For instance, derivatives of 1,2-dimethoxybenzene (B1683551) (veratrole) are precursors in the synthesis of various natural products and pharmaceuticals. nist.gov The alkyl side chain can be a site for further chemical transformations, allowing for the construction of diverse molecular frameworks. matrix-fine-chemicals.com

Elucidation of Reaction Mechanisms and Reactivity Patterns of 1,2 Dimethoxypropyl Benzene

Electrophilic Aromatic Substitution (SEAr) Reactivity of the Benzene (B151609) Moiety

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iq The general mechanism is a two-step process: initial attack by the electrophile on the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid loss of a proton to restore the ring's aromaticity. msu.eduuci.edu The formation of this carbocation is the slow, rate-determining step of the reaction. uci.edu

For (1,2-dimethoxypropyl)benzene, the substituent group significantly influences both the rate of reaction and the position of the incoming electrophile on the benzene ring.

The (1,2-dimethoxypropyl) group attached to the benzene ring is fundamentally an alkyl substituent. Alkyl groups are generally classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org They achieve this by donating electron density to the ring through an inductive effect, which helps to stabilize the positively charged intermediate formed during the reaction. youtube.com

Substituents on a benzene ring also direct incoming electrophiles to specific positions. The (1,2-dimethoxypropyl) group, like other alkyl groups, is an ortho, para-director. This means that electrophilic substitution will occur primarily at the positions ortho (C2 and C6) and para (C4) to the substituent. youtube.com This directing effect is a direct consequence of the stability of the carbocation intermediates formed during the reaction.

A recent theoretical study on the SEAr of the related compound 1,2-dimethoxybenzene (B1683551) confirmed that substitution is highly regioselective, strongly favoring the para position. researchgate.netscirp.orgscirp.org While the (1,2-dimethoxypropyl) group is not identical, the principles of electronic stabilization and steric hindrance remain paramount. The steric bulk of the (1,2-dimethoxypropyl) side chain is a critical factor in determining the final product distribution. Attack at the ortho positions is sterically hindered by the large side chain, making the para position the more accessible site for the incoming electrophile. masterorganicchemistry.com Consequently, the para-substituted product is expected to be the major isomer formed.

Table 1: Directing Effects of the (1,2-Dimethoxypropyl) Substituent

| Substituent Property | Effect on SEAr | Predicted Regioselectivity |

| Electronic Effect | Activating (Electron-donating via induction) | ortho, para-directing |

| Steric Effect | High steric hindrance at ortho positions | Favors para substitution |

| Overall | Activating | Predominantly para product |

The regioselectivity of the (1,2-dimethoxypropyl) substituent can be explained by analyzing the stability of the possible carbocation intermediates (arenium ions) for ortho, meta, and para attack.

Ortho and Para Attack: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the (1,2-dimethoxypropyl) group. This carbocation is significantly stabilized by the electron-donating inductive effect of the alkyl group. youtube.com This stabilization lowers the energy of the intermediate.

Meta Attack: When attack occurs at the meta position, the positive charge in the resonance-stabilized intermediate is distributed over three other carbons, but never on the carbon atom bearing the alkyl substituent. uomustansiriyah.edu.iq As a result, the intermediate for meta attack is less stabilized compared to the intermediates for ortho and para attack.

Nucleophilic Reactivity and Transformations of the Dimethoxypropyl Side Chain

While the electron-rich benzene ring is reactive towards electrophiles, it is generally inert to nucleophiles unless powerful electron-withdrawing groups are present. pdx.edulibretexts.org The activating nature of the alkyl substituent on this compound further discourages nucleophilic aromatic substitution. Therefore, the nucleophilic reactivity of this compound is centered on the aliphatic side chain.

The side chain possesses two key features for potential transformations: the ether linkages (methoxy groups) and the benzylic carbon.

Side-Chain Oxidation: A common reaction for alkylbenzenes is the oxidation of the side chain using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). youtube.com This reaction requires the benzylic carbon (the carbon atom attached to the benzene ring) to have at least one hydrogen atom. libretexts.org Since the benzylic carbon in this compound has a hydrogen, it is susceptible to oxidation. This process would cleave the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group to yield benzoic acid. philadelphia.edu.jo

Benzylic Bromination: Another characteristic reaction is free-radical bromination at the benzylic position using N-bromosuccinimide (NBS). libretexts.org This reaction is highly selective for the benzylic position because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring. This would replace the benzylic hydrogen with a bromine atom.

Ether Cleavage: The two methoxy (B1213986) groups are ether functionalities. Ethers can be cleaved by treatment with strong acids, such as HBr or HI. youtube.com This reaction could proceed via an S(_N)1 or S(_N)2 mechanism at the carbons bearing the methoxy groups. Protonation of a methoxy group would create a good leaving group (methanol), generating a carbocation that could then be attacked by a nucleophile. A carbocation at the benzylic position would be particularly stabilized.

Impact of Steric and Electronic Factors on Reactivity

The reactivity of this compound is a clear illustration of the interplay between steric and electronic effects.

Electronic Factors: The primary electronic influence comes from the inductive effect of the alkyl side chain. As an electron-donating group, it increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. libretexts.org This activation effect is crucial for facilitating SEAr reactions. The stabilization of the arenium ion intermediate, particularly for ortho and para attack, is a direct result of this electronic donation. masterorganicchemistry.com

Steric Factors: Steric hindrance from the bulky (1,2-dimethoxypropyl) group plays a decisive role in the regiochemical outcome of SEAr. nih.gov Although electronic factors activate both the ortho and para positions, the sheer size of the substituent physically blocks the ortho positions from being easily approached by an incoming electrophile. masterorganicchemistry.com This steric impediment makes the more accessible para position the preferred site of reaction. This phenomenon highlights how steric effects can override electronic similarities to determine the major product. In reactions involving the side chain itself, the steric bulk around the reactive centers could also influence the reaction rate, for instance by hindering the approach of a nucleophile. nih.gov

Stereochemical Investigations of 1,2 Dimethoxypropyl Benzene

Chiral Synthesis and Enantioselective Approaches to (1,2-Dimethoxypropyl)benzene-Related Structures

The controlled synthesis of specific stereoisomers of compounds containing the 1,2-dimethoxypropyl-aryl motif is crucial for investigating their properties and potential biological activities. While direct enantioselective synthesis of this compound is not extensively documented in readily available literature, several approaches for structurally related compounds highlight the strategies that can be employed. These methods often involve the use of chiral catalysts or biocatalysts to achieve high levels of enantiomeric excess (ee).

One relevant example is the synthesis of all four stereoisomers of 1-phenyl-1,2-propanediol, a precursor that could be methylated to form this compound. This can be achieved through a combination of enzymatic reactions, utilizing carboligases and alcohol dehydrogenases to control the stereochemistry at both chiral centers. researchgate.net For instance, benzoylformate decarboxylase can catalyze the formation of (S)-2-hydroxypropiophenone, a key intermediate, from benzaldehyde (B42025) and acetaldehyde. researchgate.net Subsequent reduction of the ketone and stereoselective reactions can provide access to the desired diastereomers of the diol.

Another approach involves the asymmetric allylation of phenols to create chiral allylic aryl ethers, which are versatile intermediates. nih.gov While not a direct route to the target compound, this methodology demonstrates the use of chiral palladium complexes to achieve high enantioselectivity in the formation of a C-O bond adjacent to a chiral center. nih.govresearchgate.net For example, the reaction of trichloroacetimidate (B1259523) derivatives of (E)-2-alkene-1-ols with phenols in the presence of a chiral palladium(II) complex can yield branched allylic aryl ethers with high enantiomeric purity. nih.gov

Furthermore, the enantioselective synthesis of 2-phenylpropane-1,1-diyl diacetate derivatives illustrates another strategy for creating chiral centers in phenylpropane structures. researchgate.net These examples underscore the importance of developing and utilizing advanced catalytic systems to control stereochemistry in the synthesis of complex organic molecules related to this compound.

Table 1: Examples of Enantioselective Syntheses of Related Structures

| Precursor/Related Compound | Catalytic System/Method | Product | Enantiomeric Excess (ee) |

| Benzaldehyde & Acetaldehyde | Benzoylformate Decarboxylase | (S)-2-Hydroxypropiophenone | Not specified in abstract researchgate.net |

| (E)-2-Alken-1-ol trichloroacetimidates & Phenols | Chiral Palladium(II) Complex | Branched Allylic Aryl Ethers | 90-98% nih.gov |

| Phenylacetylene & Benzaldehyde | Ti(O-i-Pr)4 with (S)-L5 ligand | (R)-1,3-diphenylprop-2-yn-1-ol | 93% nih.govchemrxiv.org |

Diastereoselective Control in Reactions Involving the Dimethoxypropyl Moiety

Once a chiral center is established, subsequent reactions must be controlled to achieve the desired diastereomer. The inherent stereochemistry of the dimethoxypropyl group can influence the stereochemical outcome of reactions at adjacent positions. This diastereoselective control is often dictated by steric and electronic factors of the existing chiral centers.

A relevant model for understanding the reactivity of the dimethoxypropyl moiety is the study of guaiacylglycerol-β-guaiacyl ether, a lignin (B12514952) model compound that features a similar β-O-4 linkage. mdpi.comresearchgate.netncsu.edu The stability and cleavage of this bond under various conditions have been investigated, providing insights into the reactivity of the ether linkages in this compound. mdpi.comresearchgate.net The pyrolysis of guaiacyl glycerol-β-guaiacyl ether, for instance, leads to the homolysis of the Cβ-O bond, demonstrating a potential reaction pathway that could be subject to diastereoselective influence. ncsu.edu

In the context of synthesis, the addition of nucleophiles to a carbonyl group adjacent to a chiral center, a common strategy for building up the 1,2-dimethoxypropyl structure, is often subject to Cram's rule or other models of asymmetric induction. The relative stereochemistry of the incoming group is directed by the existing stereocenter. The specific diastereomeric ratio will depend on the nature of the reactants, the catalyst, and the reaction conditions. While specific studies on diastereoselective reactions of this compound are scarce, the general principles of stereocontrol in acyclic systems are applicable.

Conformational Analysis and Atropisomerism in Related Benzyl (B1604629) Ether Systems

The three-dimensional structure of this compound is not static. Rotation around the single bond connecting the aromatic ring to the propyl side chain can be hindered, potentially leading to the existence of stable or slowly interconverting rotational isomers known as atropisomers. This phenomenon is particularly relevant in sterically hindered benzyl ether systems. nih.gov

Atropisomerism arises when the barrier to rotation around a single bond is high enough to allow for the isolation of individual rotamers. researchgate.netscispace.com In the case of benzyl ethers with bulky substituents, the repulsive interactions between the substituents on the benzylic carbon and the aromatic ring can create a significant energy barrier to rotation. nih.gov

Studies on highly hindered benzyl ethers have utilized low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction to investigate their conformational preferences. nih.gov These studies have shown that such molecules often adopt a synclinal (sc) conformation. researchgate.netnih.gov For some highly hindered derivatives, a syn-periplanar (sp) conformation has been observed. researchgate.netnih.gov These atropisomers can exist as a pair of conformational enantiomers, and the energy barriers for their interconversion can be measured. researchgate.netnih.gov

While a specific conformational analysis of this compound is not available, the principles derived from related systems suggest that it may also exhibit conformational preferences and potentially atropisomerism, depending on the effective steric bulk of the dimethoxypropyl group. The presence of two methoxy (B1213986) groups adds complexity to the potential intramolecular interactions and conformational landscape.

Table 2: Enantiomerization Barriers in Hindered Benzyl Ether Systems

| Compound Type | Conformation | Enantiomerization Barrier (kcal/mol) |

| Sterically Hindered Benzyl Ethers | synclinal (sc) | 6.6 to 9.7 researchgate.netnih.gov |

| Sterically Hindered Benzyl Ethers | antiperiplanar (ap) to synclinal (sc) interconversion | 11.7 to 11.9 researchgate.netnih.gov |

Advanced Spectroscopic Characterization Techniques for Structural and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the three-dimensional structure of (1,2-Dimethoxypropyl)benzene in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a comprehensive picture of the molecule's stereochemistry and preferred conformations can be assembled.

For the alkyl portion of this compound, the chemical shifts of the methoxy (B1213986) groups and the propyl chain protons and carbons provide key structural information. The symmetry of the molecule, or lack thereof, is also reflected in the number of distinct signals in the NMR spectra. docbrown.info For instance, in 1,2-dimethylbenzene, the symmetry results in four distinct ¹³C NMR signals. docbrown.info

The spin-spin coupling constants (J-couplings) observed in the ¹H NMR spectrum are crucial for determining the connectivity of protons through covalent bonds. These couplings, typically observed between protons separated by two or three bonds (²J and ³J, respectively), provide information about dihedral angles, which is essential for conformational analysis.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | ~7.1-7.3 | - |

| Benzylic CH | ~3.5-4.0 | ~80-90 |

| OCH(CH₃) | ~3.3-3.8 | ~75-85 |

| CH₃ (on propyl chain) | ~1.1-1.3 | ~15-20 |

| OCH₃ (benzylic) | ~3.2-3.4 | ~55-60 |

| OCH₃ (on propyl chain) | ~3.1-3.3 | ~55-60 |

| Aromatic C-H | - | ~127-129 |

| Aromatic C (quaternary) | - | ~140-145 |

Note: The data in this table is predictive and based on typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments provide a more detailed map of the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other. wikipedia.org Cross-peaks in a COSY spectrum connect protons that are typically two or three bonds apart, confirming the bonding network within the propyl chain and its connection to the benzene (B151609) ring. huji.ac.illibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four). libretexts.orglibretexts.org HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the ether linkages in this compound. For instance, it can show correlations from the methoxy protons to the carbon they are attached to and the adjacent carbon. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity, typically within 5 Å. youtube.comlibretexts.org This is particularly powerful for determining the relative stereochemistry and preferred conformation of the molecule. libretexts.orghuji.ac.il For example, NOESY can distinguish between different stereoisomers by showing which groups are on the same side of the molecule. libretexts.org

Mass Spectrometry (MS) for Mechanistic Pathway Tracing and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation patterns under ionization. nist.gov This information is vital for identifying the compound in complex mixtures and for tracing mechanistic pathways in chemical reactions.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (M⁺•) and subsequent fragmentation. The fragmentation of alkylbenzenes is a well-studied area of mass spectrometry. core.ac.uk Common fragmentation pathways for alkylbenzenes include benzylic cleavage and rearrangements. For this compound, characteristic fragments would be expected from the cleavage of the C-C bonds in the propyl chain and the C-O bonds of the methoxy groups. The presence of the benzene ring often leads to the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) or related structures. core.ac.uk

The analysis of isotopically labeled this compound can provide deeper insights into reaction mechanisms. By tracking the distribution of isotopes in the products and intermediates, it is possible to map the bond-breaking and bond-forming events that occur during a reaction.

Table 2: Potential Mass Spectrometry Fragments of this compound

| m/z | Possible Fragment Structure | Fragmentation Pathway |

| 180 | [C₁₁H₁₆O₂]⁺• | Molecular Ion |

| 149 | [C₁₀H₁₃O]⁺ | Loss of OCH₃ |

| 121 | [C₈H₉O]⁺ | Benzylic cleavage |

| 105 | [C₇H₅O]⁺ | Further fragmentation |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pattern is predictive and can be influenced by the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and any intermediates formed during its reactions. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorptions for:

Aromatic C-H stretching: Typically found in the range of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Occurring at approximately 2975-2845 cm⁻¹. docbrown.info

C=C stretching of the aromatic ring: These vibrations usually appear as a pair of bands around 1600 and 1500 cm⁻¹. docbrown.info

C-O stretching of the ether groups: Strong absorptions are expected in the region of 1250-1000 cm⁻¹.

Out-of-plane (oop) C-H bending: The pattern of these bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. quimicaorganica.org

By monitoring changes in the IR spectrum during a reaction, it is possible to observe the disappearance of reactant functional groups and the appearance of new ones corresponding to reaction intermediates and products. This allows for real-time tracking of the reaction progress and provides evidence for the proposed mechanistic steps.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

For a molecule like (1,2-Dimethoxypropyl)benzene, DFT calculations would typically be employed to understand the distribution of electrons within the molecule, which is crucial for determining its chemical behavior. These calculations can reveal the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's stability and reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute various reactivity descriptors. These descriptors, derived from the electronic structure, help in predicting how and where a molecule will react. For instance, the molecular electrostatic potential (MEP) map illustrates the charge distribution and can identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, which are prone to attack by other reagents.

In studies of related benzene (B151609) derivatives, DFT has been used to analyze the effects of different substituent groups on the electronic properties of the benzene ring. For example, the addition of methyl or amino groups to benzene has been shown to alter the HOMO-LUMO gap and other electronic parameters, thereby influencing the molecule's reactivity. nih.govresearchgate.net

Geometry Optimization and Molecular Descriptors

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles until the configuration with the lowest energy is found. Various computational methods, including DFT, are employed for this purpose. nih.gov The optimized geometry provides insights into the molecule's shape and steric properties.

Once the optimized geometry is obtained, a wide range of molecular descriptors can be calculated. These descriptors are numerical values that characterize the molecule's physical, chemical, or electronic properties. They can be broadly categorized into 1D, 2D, and 3D descriptors.

1D Descriptors: Include basic properties like molecular weight and atom counts.

2D Descriptors: Are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity. researchgate.net

3D Descriptors: Depend on the 3D coordinates of the atoms and include information about the molecule's shape, volume, and surface area.

For this compound, these descriptors would be crucial for understanding its structure-property relationships. For instance, descriptors related to molecular size and shape can influence its physical properties like boiling point and solubility. Electronic descriptors derived from quantum chemical calculations, such as dipole moment and polarizability, are vital for predicting its interactions with other molecules. While specific data for this compound is not available in the provided search results, the PubChem database lists computed properties for the related compound (1,2-Dimethylpropyl)benzene, which include molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors. arxiv.org

Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the pathway of a chemical reaction. researchgate.netut.ac.ir Starting from a transition state (the highest energy point along the reaction path), an IRC calculation follows the minimum energy path downhill to connect the transition state to the reactants and products. researchgate.netcetjournal.it This analysis is invaluable for confirming that a calculated transition state indeed corresponds to the reaction of interest and for gaining a detailed understanding of the reaction mechanism. ut.ac.ir

For a hypothetical reaction involving this compound, an IRC analysis would provide a step-by-step view of the geometric changes that occur as the reaction progresses. By visualizing the IRC path, chemists can identify any intermediates or secondary transition states, offering deep insights into the sequence of bond-breaking and bond-forming events. The energy profile along the IRC provides the activation energies for the forward and reverse reactions.

The process of an IRC calculation involves starting with the optimized geometry of the transition state and its corresponding vibrational frequencies. The single imaginary frequency of the transition state corresponds to the motion along the reaction coordinate. The IRC calculation then proceeds by taking small steps in both the forward and backward directions along this coordinate, optimizing the geometry of the rest of the molecule at each step. ut.ac.ir

Molecular Dynamics and Quantum Chemistry Simulations for Mechanistic Insights

Molecular dynamics (MD) and quantum chemistry simulations are powerful tools for investigating the dynamic behavior and reaction mechanisms of chemical systems. mpg.de MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational changes, diffusion, and intermolecular interactions. cetjournal.it Quantum chemistry methods, such as DFT, provide accurate descriptions of the electronic structure and are essential for studying chemical reactions where bond breaking and formation occur.

For this compound, MD simulations could be used to study its conformational flexibility, particularly the rotation around the single bonds in the propyl chain and the methoxy (B1213986) groups. By simulating the molecule in a solvent, one could investigate how the solvent molecules arrange themselves around the solute and influence its conformation and dynamics. Such simulations can also be used to predict macroscopic properties like density and viscosity.

When investigating a chemical reaction involving this compound, a combined quantum mechanics/molecular mechanics (QM/MM) approach is often employed. In this method, the reacting part of the system is treated with a high-level quantum chemistry method to accurately describe the electronic changes, while the surrounding environment (e.g., solvent) is treated with a less computationally expensive molecular mechanics force field. This hybrid approach allows for the study of reactions in complex environments.

Quantum mechanical molecular dynamics (QMMD) is another advanced technique where the forces on the atoms are calculated "on-the-fly" using quantum chemistry methods at each step of the simulation. This approach is computationally intensive but provides a highly accurate description of the reaction dynamics, capturing effects like tunneling and non-adiabatic transitions.

Prediction of Spectroscopic Properties and Conformational Preferences

Computational chemistry provides a powerful means to predict and interpret the spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions are highly valuable for identifying unknown compounds and for understanding the relationship between molecular structure and spectral features.

For this compound, quantum chemical calculations, typically using DFT, can be used to predict its vibrational frequencies. These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can be compared with experimental IR and Raman spectra to assign the observed vibrational bands to specific molecular motions (stretching, bending, etc.). nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structure elucidation.

The conformational preferences of this compound can also be investigated using computational methods. Due to the presence of rotatable bonds in the side chain, the molecule can exist in multiple conformations. A conformational search can be performed by systematically rotating the dihedral angles of these bonds and calculating the energy of each resulting conformer. This allows for the identification of the lowest-energy (most stable) conformations and the determination of the energy barriers between them. The relative populations of the different conformers at a given temperature can then be estimated using Boltzmann statistics. Understanding the conformational landscape is crucial as different conformers can have different reactivities and biological activities.

Applications of 1,2 Dimethoxypropyl Benzene in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

1,2-Dimethoxy-4-(1-propenyl)benzene is a pivotal intermediate in the synthesis of a variety of complex molecules, largely due to the reactivity of its propenyl side chain and the electron-rich nature of its dimethoxy-substituted aromatic ring. One of its most notable applications is its role as a precursor to veratraldehyde (3,4-dimethoxybenzaldehyde) . orgsyn.orgchemicalbook.com This transformation is typically achieved through oxidative cleavage of the propenyl double bond, often via ozonolysis followed by a reductive workup. sciencemadness.orgyoutube.commasterorganicchemistry.com Veratraldehyde is a crucial intermediate in the synthesis of numerous pharmaceuticals and other fine chemicals. chemicalbook.comgoogle.com For instance, it is a key component in the production of veratronitrile, which can then be used to synthesize aminoveratrole, a building block for more complex heterocyclic systems. orgsyn.org

Furthermore, 1,2-Dimethoxy-4-(1-propenyl)benzene serves as a foundational molecule for the synthesis of certain indole (B1671886) alkaloids , a class of natural products with a wide range of biological activities. encyclopedia.pubbiorxiv.org The synthesis of these complex nitrogen-containing heterocycles often involves the elaboration of the propenyl side chain and subsequent cyclization reactions to construct the intricate indole core.

The compound's utility extends to the synthesis of lignans (B1203133) , another significant class of bioactive natural products. nih.gov Lignans are dimers of phenylpropanoids and often possess antioxidant, anti-inflammatory, and anticancer properties. The biosynthetic pathway of many lignans can be mimicked in the laboratory, with 1,2-Dimethoxy-4-(1-propenyl)benzene or its precursor, eugenol (B1671780), serving as the starting point for creating the monomeric units that are then coupled to form the dimeric lignan (B3055560) skeleton. nih.gov

| Property | Value |

| IUPAC Name | 1,2-Dimethoxy-4-(1-propenyl)benzene nist.gov |

| Synonyms | O-Methyl Isoeugenol (B1672232), Methyl Isoeugenol, 4-Propenylveratrole nih.gov |

| Molecular Formula | C₁₁H₁₄O₂ nist.gov |

| Molecular Weight | 178.23 g/mol sigmaaldrich.com |

| CAS Number | 93-16-3 (for the mixture of isomers) nist.govsigmaaldrich.com |

| Appearance | Clear, colorless to pale yellow liquid chemimpex.com |

Utilization in the Synthesis of Functionalized Organic Compounds

The propenyl group of 1,2-Dimethoxy-4-(1-propenyl)benzene is a versatile handle for introducing a variety of functional groups into the molecule. This allows for the synthesis of a wide array of functionalized organic compounds.

Key transformations of the propenyl side chain include:

Oxidation: As mentioned, oxidative cleavage leads to the formation of veratraldehyde. sciencemadness.org Milder oxidation conditions can lead to the formation of other valuable products. For example, epoxidation of the double bond yields the corresponding epoxide, a highly reactive intermediate that can be opened by various nucleophiles to introduce new functionalities.

Dihydroxylation: The double bond can undergo diastereoselective dihydroxylation to produce vicinal diols. These diols are valuable chiral building blocks for the synthesis of enantiomerically pure compounds.

Isomerization: The propenyl group (an internal alkene) can be formed through the isomerization of the allyl group in the more readily available methyl eugenol (4-allyl-1,2-dimethoxybenzene). mdpi.comindustrialchemicals.gov.au This isomerization is a key step in many synthetic routes that utilize this scaffold.

A notable example of its use in creating functionalized compounds is its role as a precursor in the green synthesis of its parent compound, isoeugenol, and its derivatives. mdpi.com Furthermore, the synthesis of isoeugenol methyl ether from eugenol highlights the industrial relevance of these transformations. mdpi.com

| Precursor | Reaction | Product | Significance |

| 1,2-Dimethoxy-4-(1-propenyl)benzene | Ozonolysis | Veratraldehyde | Intermediate for pharmaceuticals and fine chemicals. orgsyn.orgsciencemadness.org |

| 1,2-Dimethoxy-4-(1-propenyl)benzene | Epoxidation | 1,2-Dimethoxy-4-(1-propenyloxirane)benzene | Reactive intermediate for further functionalization. |

| 1,2-Dimethoxy-4-(1-propenyl)benzene | Dihydroxylation | 1-(3,4-Dimethoxyphenyl)propane-1,2-diol | Chiral building block for asymmetric synthesis. |

Building Block for Novel Molecular Architectures and Scaffolds

The inherent structure of 1,2-Dimethoxy-4-(1-propenyl)benzene, combining a substituted aromatic ring with a reactive aliphatic chain, makes it an excellent building block for the construction of novel molecular architectures and scaffolds. Its applications extend beyond the synthesis of naturally occurring compound classes.

Organic chemists have utilized this compound to create unique molecular frameworks that can serve as the basis for new materials or biologically active agents. The dimethoxybenzene moiety can be further functionalized through electrophilic aromatic substitution reactions, while the propenyl side chain offers a point of connection for building larger, more complex structures.

For instance, the phenylpropanoid structure is a key element in the biosynthesis of flavonoids, and as such, 1,2-Dimethoxy-4-(1-propenyl)benzene can be considered a synthetic surrogate for building flavonoid-like libraries of compounds for biological screening. sci-hub.se Its role as an intermediate in the synthesis of various organic compounds underscores its importance in chemical manufacturing and research for creating derivatives with tailored functionalities. chemimpex.com

The versatility of this building block is further demonstrated by its use in the synthesis of a variety of compounds, as evidenced by the numerous derivatives available from chemical suppliers that originate from this basic scaffold. sigmaaldrich.com

Derivatization and Structural Modification Strategies

Modifications of the Dimethoxypropyl Side Chain for Enhanced Reactivity or Selectivity

The dimethoxypropyl side chain presents unique opportunities for modification, primarily through the cleavage of its ether linkages. Ether cleavage reactions can unmask hydroxyl groups, paving the way for further functionalization.

Benzyl (B1604629) ethers, which share structural similarities with the ether linkages in (1,2-Dimethoxypropyl)benzene, are known to undergo cleavage under various conditions. organic-chemistry.orgyoutube.com These methods can be adapted to modify the dimethoxypropyl side chain:

Hydrogenolysis: A common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis. youtube.comyoutube.com This reaction typically involves hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. youtube.comyoutube.com This process would likely cleave the C-O bonds of the methoxy (B1213986) groups, yielding the corresponding diol and methane. This method is highly selective and often results in clean, high-yielding reactions. youtube.com

Acid-Catalyzed Cleavage: Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave ethers. However, these conditions are harsh and may not be suitable for substrates with other acid-sensitive functional groups. organic-chemistry.org

Oxidative Cleavage: Certain oxidizing agents can cleave benzyl ethers. acs.org For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used, particularly for p-methoxybenzyl ethers, and its reactivity with simple benzyl ethers can be enhanced by photoirradiation. organic-chemistry.orgmpg.de

Reaction with Grignard Reagents: In some cases, Grignard reagents have been shown to cleave ethers, including allyl and benzyl ethers. rsc.orgmdma.chacs.org The reaction of this compound with a Grignard reagent could potentially lead to the cleavage of one or both methoxy groups.

Analytical Derivatization for Enhanced Detection and Separation in Complex Matrices

For the analysis of this compound, particularly in complex mixtures using techniques like gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a crucial step. jfda-online.comresearchgate.net Derivatization converts the analyte into a form that is more suitable for the analytical method, typically by increasing its volatility, thermal stability, or detectability. gcms.czyoutube.com

The primary goals of derivatizing this compound would be to improve its chromatographic behavior and enhance the response of the detector. jfda-online.comresearchgate.net Common derivatization strategies that could be applied include:

Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. gcms.cz While this compound itself lacks active hydrogens, if the ether linkages are first cleaved to produce the diol as described in section 8.2, the resulting hydroxyl groups can be readily silylated. Silylation reduces the polarity and increases the volatility of the compound, leading to improved peak shape and resolution in GC. youtube.com

Acylation: This involves the reaction of functional groups like hydroxyls or amines with an acylating agent to form esters or amides. gcms.cz Again, this would be applicable after cleavage of the ether bonds. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are often used, as the resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity by electron capture detection (ECD) or mass spectrometry. jfda-online.com

Alkylation: This method introduces an alkyl group. gcms.cz For potential derivatives of this compound containing hydroxyl or amine functionalities, alkylation can improve their chromatographic properties.

The choice of derivatization reagent and method depends on the specific analytical requirements, the nature of the sample matrix, and the functional groups present on the modified this compound derivative. researchgate.netresearchgate.net

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing (1,2-Dimethoxypropyl)benzene and related aryl ethers is intrinsically linked to the principles of green chemistry. Current synthetic routes often rely on harsh conditions or reagents that are not environmentally benign. google.com The development of novel and sustainable methodologies is, therefore, a primary focus of future research.

A significant trend is the move towards catalytic processes that avoid stoichiometric reagents and harsh conditions. For example, the Williamson ether synthesis, a traditional method for forming alkyl aryl ethers, is being re-evaluated to allow for the use of weaker, less toxic alkylating agents and to minimize salt production. researchgate.netrsc.org Future methodologies for preparing this compound will likely explore catalytic systems, potentially using earth-abundant metals or even metal-free approaches. organic-chemistry.orgresearchgate.net Research into metal-free arylations using diaryliodonium salts in water presents an environmentally friendly alternative, avoiding expensive catalysts and high temperatures. organic-chemistry.org

Furthermore, the development of solvent-free or aqueous-based reaction systems is a key goal. google.com Innovations in this area could dramatically reduce the environmental footprint associated with the synthesis of alkoxy-substituted benzenes. The ideal future synthesis would be a one-pot reaction, highly atom-economical, and utilize renewable starting materials, aligning with the broader goals of sustainable chemistry. google.comresearchgate.net

Key Research Objectives for Sustainable Synthesis:

View Data

| Research Objective | Rationale | Potential Approaches |

|---|---|---|

| Catalyst Development | Reduce energy consumption and waste by moving away from stoichiometric reagents. | Earth-abundant metal catalysts, organocatalysis, biocatalysis. |

| Green Solvents | Minimize environmental impact and health hazards of volatile organic compounds (VOCs). | Water-based synthesis, ionic liquids, supercritical fluids, solvent-free reactions. google.comorganic-chemistry.org |

| Atom Economy | Maximize the incorporation of starting materials into the final product, reducing waste. | One-pot reactions, tandem or cascade reactions. google.com |

| Renewable Feedstocks | Decrease reliance on fossil fuels for chemical production. | Utilization of biomass-derived precursors for the benzene (B151609) ring or alkyl side chain. |

Exploration of New Reactivity Modes and Selective Transformations

Beyond improving its synthesis, future research will delve into uncovering new ways in which this compound can react and be transformed. The functional groups present—a dimethoxy-substituted benzene ring and a propyl chain—offer multiple sites for chemical modification. A major challenge and area of focus will be achieving high selectivity in these transformations.

The field of C-H functionalization, which involves the direct conversion of a carbon-hydrogen bond into a new bond (like C-C, C-N, or C-O), is a particularly promising frontier. beilstein-journals.orgethz.ch For this compound, this could enable the precise modification of either the aromatic ring or the alkyl side chain, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences. nih.gov Gold-catalyzed C-H activation, for instance, has shown promise for the selective functionalization of other substituted benzenes. beilstein-journals.orgnih.gov

Understanding the directing effects of the two methoxy (B1213986) groups on the benzene ring is crucial for predicting the outcome of reactions like electrophilic aromatic substitution. fiveable.meyoutube.com The methoxy groups are activating and ortho-, para-directing, meaning they enhance the reactivity of the ring and guide incoming substituents to specific positions. youtube.com Future work will likely explore how to control and even override these innate directing effects to achieve non-classical substitution patterns, perhaps through the design of specialized catalysts or directing groups. nih.gov Investigations into the regioselectivity of reactions on dialkoxybenzenes have shown that factors like the choice of solvent can surprisingly influence the outcome. nih.gov

Emerging Areas in Selective Transformations:

View Data

| Transformation Type | Research Goal | Relevance to this compound |

|---|---|---|

| C-H Functionalization | To directly convert C-H bonds into more complex functional groups with high selectivity. beilstein-journals.org | Enables late-stage modification of the molecule at previously inaccessible positions on the aromatic ring or propyl chain. nih.gov |

| Regiodivergent Synthesis | To develop methods that can selectively produce different constitutional isomers from the same starting material. | Gaining access to all possible substitution patterns on the benzene ring for structure-activity relationship studies. |

| Stereoselective Reactions | To control the 3D arrangement of atoms, particularly if a chiral center is introduced or present. | Important for applications in pharmacology or materials science where specific stereoisomers are required. |

| Photoredox Catalysis | To use light energy to drive novel chemical transformations under mild conditions. | Offers new pathways for functionalization that are complementary to traditional thermal methods. |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry is set to become an indispensable tool in the study of this compound. By using advanced modeling techniques, researchers can predict the molecule's properties, understand reaction mechanisms, and design more efficient synthetic routes, often before stepping into a physical laboratory. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are being developed to predict the biological activities and physicochemical properties of benzene derivatives based on their structure. nih.govresearchgate.net Such models could be applied to this compound to forecast its potential applications and guide experimental work. Machine learning algorithms are also being employed to predict properties and even the outcomes of reactions with increasing accuracy. mdpi.comnih.gov

Density Functional Theory (DFT) calculations are particularly powerful for elucidating the intricacies of reaction mechanisms. nih.govrsc.org For example, DFT has been used to understand the unusual regioselectivity in the nitration of 1,2-dimethoxybenzene (B1683551), revealing that the reaction likely proceeds through a single electron transfer (SET) process where the orbital symmetry plays a key role. nih.gov Applying similar computational analyses to reactions involving this compound would provide deep mechanistic insights, helping chemists to rationalize observed outcomes and to design experiments that favor a desired product. rsc.org This predictive capability can significantly accelerate the discovery of new reactions and optimize existing ones, saving time, resources, and minimizing waste.

Q & A

Q. What are the recommended storage conditions and handling protocols for (1,2-Dimethoxypropyl)benzene to ensure laboratory safety?

- Methodological Answer: Store this compound in a cool, dry environment away from incompatible materials such as strong acids, bases, oxidizing agents, and reducing agents. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Ensure adequate ventilation or use fume hoods during handling. Avoid inhalation, skin contact, or ingestion due to its classification as a Category 4 acute toxin (oral, dermal, and inhalation hazards) . Conduct regular risk assessments and consult safety data sheets (SDS) for updates on reactivity and decomposition products .

Q. What synthetic methodologies are commonly employed for preparing this compound derivatives?

- Methodological Answer: Synthesis routes may involve nucleophilic substitution or coupling reactions. For example, alkylation of benzene derivatives with dimethoxypropyl groups can be achieved using Williamson ether synthesis or Friedel-Crafts alkylation. Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) based on analogous protocols for substituted benzene compounds. Validate product purity via chromatography (HPLC, GC) and structural integrity via spectroscopic methods (NMR, IR) .

Q. How should researchers address missing physicochemical data (e.g., partition coefficient, decomposition temperature) for this compound?

- Methodological Answer: Use predictive computational tools (e.g., QSAR models) to estimate properties like logP or thermal stability. Experimentally determine decomposition temperature via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For partition coefficients, employ shake-flask methods or HPLC-based logP measurements. Cross-reference data from structurally similar compounds, such as 1,2-dimethoxy-4-propylbenzene , to infer trends .

Advanced Research Questions

Q. How can researchers design experiments to investigate the thermal stability of this compound under varying environmental conditions?

- Methodological Answer: Perform controlled heating experiments using TGA/DSC to identify decomposition thresholds. Monitor gaseous byproducts via mass spectrometry (MS) or FT-IR spectroscopy. Assess stability in acidic/basic environments by exposing the compound to buffered solutions (pH 1–14) and analyzing degradation products with LC-MS. Note that decomposition may release toxic fumes, requiring containment measures .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound in complex mixtures?

- Methodological Answer: Combine NMR (¹H, ¹³C, DEPT) for structural elucidation, HPLC-MS for purity assessment, and FT-IR for functional group verification. For trace impurities, use high-resolution mass spectrometry (HRMS) or gas chromatography (GC-MS). Cross-validate results with X-ray crystallography if crystalline derivatives are available, as demonstrated for structurally related dimethoxybenzene compounds .

Q. What strategies should be implemented to resolve contradictions in reported reactivity data for this compound across studies?

- Methodological Answer: Conduct reproducibility studies under standardized conditions (e.g., solvent, temperature, catalyst). Compare results with literature using meta-analysis tools. Investigate potential confounding factors, such as trace moisture or oxygen in reactions. Employ advanced spectroscopic techniques (e.g., in-situ NMR) to monitor reaction intermediates and pathways. Reference frameworks for qualitative data contradiction analysis, such as iterative hypothesis testing .

Q. How can researchers evaluate the interaction of this compound with biological systems, given limited toxicological data?

- Methodological Answer: Perform in vitro cytotoxicity assays (e.g., MTT assay on human cell lines) to establish preliminary toxicity profiles. Use computational toxicology platforms (e.g., EPA TEST) to predict ecotoxicological endpoints. For environmental impact studies, employ biodegradation assays under aerobic/anaerobic conditions and analyze metabolites via LC-MS. Prioritize studies on structurally related compounds (e.g., ethylbenzene derivatives) to infer metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.